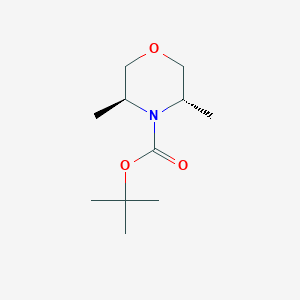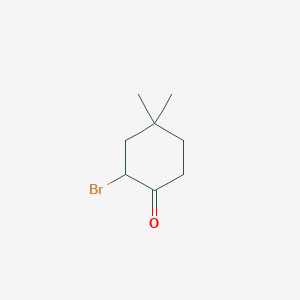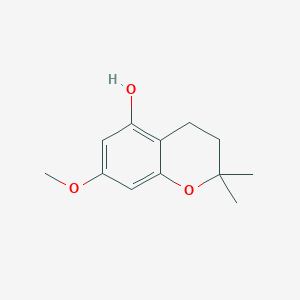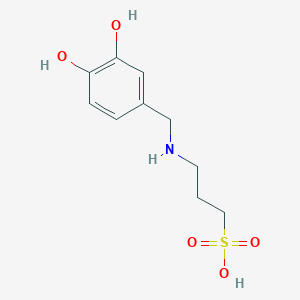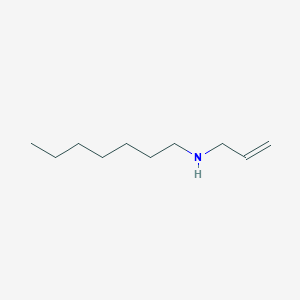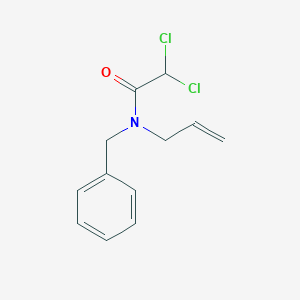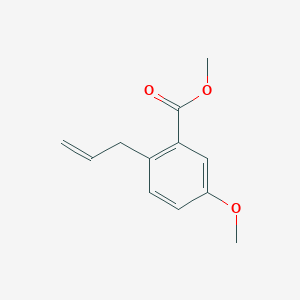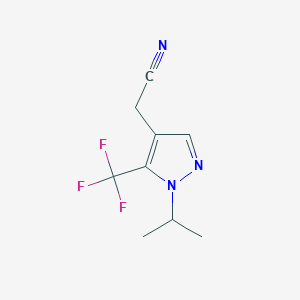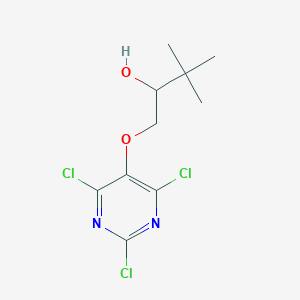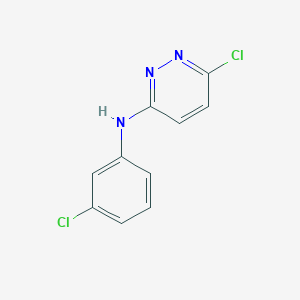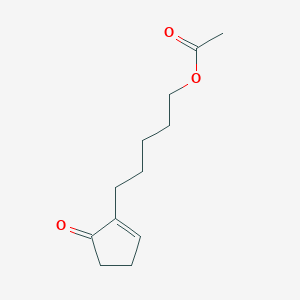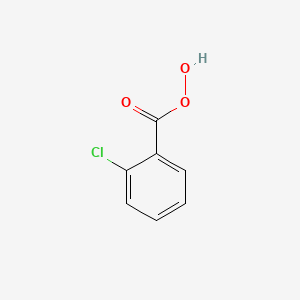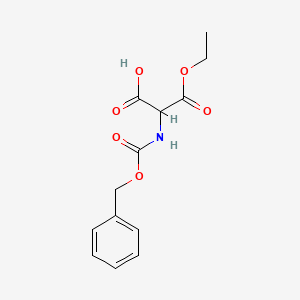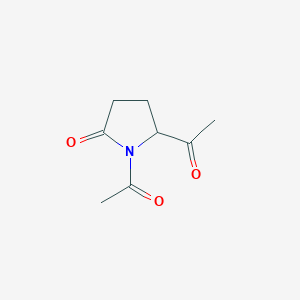
1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone
概述
描述
1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone is a chemical compound characterized by the presence of a pyrrolidine ring with two ethanone groups attached at the 1 and 2 positions. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
化学反应分析
Types of Reactions
1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
科学研究应用
1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone is unique due to its specific substitution pattern and the presence of two ethanone groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
1,5-diacetylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)7-3-4-8(12)9(7)6(2)11/h7H,3-4H2,1-2H3 |
InChI 键 |
XHYQSLAIRFZQAS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCC(=O)N1C(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[1,3]dioxol-5-yl-(3,5-dimethoxy-phenyl)-methanol](/img/structure/B8638281.png)
